molecular formula C11H26ClN B157765 Octyltrimethylammonium chloride CAS No. 10108-86-8

Octyltrimethylammonium chloride

Cat. No.: B157765
CAS No.: 10108-86-8
M. Wt: 207.78 g/mol
InChI Key: AQZSPJRLCJSOED-UHFFFAOYSA-M
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Description

Octyltrimethylammonium chloride is a cationic surfactant with the chemical formula C11H26ClN and a molecular weight of 207.79 g/mol . It is commonly used in various scientific and industrial applications due to its surfactant properties, which allow it to reduce surface tension and interact with various substances.

Mechanism of Action

Target of Action

Octyltrimethylammonium chloride is primarily used as a cationic surfactant . Its primary targets are typically inorganic materials, such as silicon carbide (SiC) and silica (SiO2). It is used to separate SiC from ground SiO2 by flotation method .

Mode of Action

The compound interacts with its targets through a process known as intercalation . This involves the insertion of octyltrimethylammonium cations (OTAC+) into the interlayer spaces of the target material . The alkyl chains of the compound adopt a rigid paraffin-bilayer arrangement within these spaces .

Pharmacokinetics

Its properties such as densities, heat capacities, enthalpies of dilution, and osmotic coefficients have been measured as functions of concentration . These properties can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The intercalation of this compound into target materials can lead to changes in their physical and chemical properties . For example, it can increase the number of gauche conformers and the packing density of the target material . This can improve the thermal stability and hydrophobicity of the material .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, increasing the temperature can promote the transformation from platy layers to nanoscrolls in the target material . Further increase in temperature can decrease the yield of nanoscrolls .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyltrimethylammonium chloride can be synthesized through the quaternization of trimethylamine with octyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

C8H17Cl+N(CH3)3C8H17N(CH3)3Cl\text{C8H17Cl} + \text{N(CH3)3} \rightarrow \text{C8H17N(CH3)3Cl} C8H17Cl+N(CH3)3→C8H17N(CH3)3Cl

Industrial Production Methods: In industrial settings, the production of this compound involves similar quaternization reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and various organic anions.

    Conditions: These reactions typically occur in aqueous or organic solvents at moderate temperatures.

Major Products:

  • The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be octyltrimethylammonium hydroxide.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Investigated for its interactions with biological membranes and its potential effects on cellular processes.
  • Studied for its role in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry:

Comparison with Similar Compounds

    Dodecyltrimethylammonium chloride: Similar structure but with a longer alkyl chain, leading to different micellization properties and hydrophobicity.

    Hexadecyltrimethylammonium chloride: Even longer alkyl chain, used in different applications due to its increased hydrophobicity.

Uniqueness: Octyltrimethylammonium chloride is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its shorter alkyl chain compared to dodecyl and hexadecyl analogs allows for different interaction dynamics and applications in both aqueous and organic systems .

Properties

IUPAC Name

trimethyl(octyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZSPJRLCJSOED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15461-38-8 (Parent)
Record name Caprylyltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90905939
Record name N,N,N-Trimethyloctan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10108-86-8
Record name Caprylyltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyloctan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N-Trimethyl-1-octanamonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRYLYLTRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU3D41H988
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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